UNC2025 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

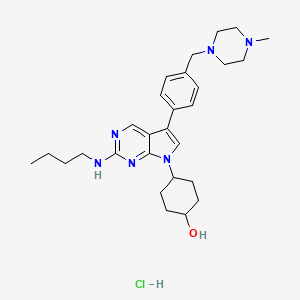

4-[2-(butylamino)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N6O.ClH/c1-3-4-13-29-28-30-18-25-26(20-34(27(25)31-28)23-9-11-24(35)12-10-23)22-7-5-21(6-8-22)19-33-16-14-32(2)15-17-33;/h5-8,18,20,23-24,35H,3-4,9-17,19H2,1-2H3,(H,29,30,31);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHAEAZNSGIAPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)C4=CC=C(C=C4)CN5CCN(CC5)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

UNC2025 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC2025 hydrochloride is a potent, orally bioavailable small molecule inhibitor targeting MER receptor tyrosine kinase (MERTK) and Fms-like tyrosine kinase 3 (FLT3).[1][2] Ectopic expression of MERTK is observed in a significant percentage of acute lymphoblastic leukemias (ALL) and a majority of acute myeloid leukemias (AML), making it a compelling therapeutic target.[3] UNC2025 demonstrates high selectivity and efficacy in preclinical models, inducing apoptosis and inhibiting pro-survival signaling in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of UNC2025, detailing its effects on intracellular signaling pathways, and offers a compilation of key experimental protocols for its investigation.

Core Mechanism of Action: Dual MERTK and FLT3 Inhibition

UNC2025 acts as an ATP-competitive inhibitor of both MERTK and FLT3, with high potency for both kinases.[1][2] This dual inhibitory action is particularly relevant in hematological malignancies where both MERTK and FLT3 can be key drivers of oncogenesis. The inhibition of these receptor tyrosine kinases blocks their autophosphorylation and subsequent activation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and resistance to chemotherapy.

Kinase Selectivity Profile

UNC2025 exhibits a high degree of selectivity for MERTK and FLT3 over other kinases, including other members of the TAM (Tyro3, Axl, MERTK) family. This selectivity minimizes off-target effects, a desirable characteristic for a therapeutic agent.

| Kinase | IC50 (nM) | Ki (nM) |

| MERTK (MER) | 0.74[1] | 13.3[1] |

| FLT3 | 0.8[1] | - |

| AXL | 122[1] | - |

| TYRO3 | - | - |

| TRKA | 1.67 | - |

| TRKC | 4.38 | - |

| KIT | 8.18 | - |

| MET | 364 | - |

Pharmacokinetic Properties

Preclinical studies in murine models have demonstrated that UNC2025 possesses favorable pharmacokinetic properties, including high oral bioavailability and a half-life suitable for in vivo studies.[1][2]

| Parameter | Value (in mice) |

| Clearance | 9.2 mL/min/kg[1][2] |

| Half-life (t1/2) | 3.8 hours[1][2] |

| Oral Bioavailability | 100%[1][2] |

| Tmax (oral) | 0.50 hours[1] |

| Cmax (oral) | 1.6 µM[1] |

| AUClast | 9.2 h*µM[1] |

Signaling Pathways and Cellular Effects

Inhibition of MERTK and FLT3 by UNC2025 leads to the downregulation of critical pro-survival and proliferative signaling pathways. This, in turn, triggers a cascade of cellular events culminating in anti-tumor activity.

MERTK/FLT3 Downstream Signaling

The primary downstream signaling pathways affected by UNC2025 include:

-

PI3K/AKT Pathway: Inhibition of this pathway reduces cell survival and promotes apoptosis.

-

RAS/MEK/ERK Pathway: Blockade of this pathway inhibits cell proliferation and differentiation.

-

JAK/STAT Pathway: Specifically, STAT6 phosphorylation is decreased, impacting gene transcription related to cell survival and proliferation.

Cellular Consequences

The inhibition of these signaling pathways by UNC2025 results in several key anti-cancer effects:

-

Induction of Apoptosis: By blocking pro-survival signals, UNC2025 triggers programmed cell death in cancer cells.

-

Inhibition of Proliferation: The blockade of mitogenic pathways leads to a reduction in the rate of cancer cell division.

-

Reduced Colony Formation: UNC2025 diminishes the ability of cancer cells to form colonies in an anchorage-independent manner, a hallmark of tumorigenicity.

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of this compound.

Western Blot for MERTK Phosphorylation

This protocol is designed to assess the inhibitory effect of UNC2025 on MERTK autophosphorylation in a cellular context.

Materials:

-

MERTK-expressing cell line (e.g., MOLM-13, 697)

-

This compound

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-MERTK, anti-total-MERTK, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere (if applicable). Treat cells with varying concentrations of UNC2025 or vehicle control (DMSO) for a specified time (e.g., 1-4 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Leukemia cell line

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density.[4]

-

Compound Treatment: Add serial dilutions of UNC2025 or vehicle control to the wells.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.[4]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.[5]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Soft Agar (B569324) Colony Formation Assay

This assay assesses the anchorage-independent growth of cells, a characteristic of transformed cells.

Materials:

-

Leukemia cell line

-

This compound

-

Agar

-

Cell culture medium

-

6-well plates

-

Crystal violet solution

Procedure:

-

Base Agar Layer: Prepare a base layer of 0.5-0.6% agar in cell culture medium in each well of a 6-well plate and allow it to solidify.

-

Cell-Agar Layer: Mix a single-cell suspension with 0.3-0.4% agar in cell culture medium containing various concentrations of UNC2025 or vehicle control.

-

Plating: Overlay the base agar with the cell-agar suspension.

-

Incubation: Incubate the plates at 37°C for 2-3 weeks, feeding the colonies with fresh medium containing the respective treatments every 2-3 days.

-

Staining and Counting: Stain the colonies with crystal violet and count them using a microscope.

In Vivo Leukemia Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of UNC2025 in a mouse model of leukemia.

Materials:

-

Immunocompromised mice (e.g., NSG mice)

-

Leukemia cell line (e.g., MOLM-13)

-

This compound

-

Vehicle for oral gavage (e.g., 0.5% methylcellulose)

-

Calipers for tumor measurement

-

Flow cytometry reagents for monitoring engraftment

Procedure:

-

Cell Implantation: Inject leukemia cells intravenously or subcutaneously into immunodeficient mice.[6]

-

Engraftment Monitoring: Monitor for leukemia engraftment by measuring tumor volume (for subcutaneous models) or by flow cytometry of peripheral blood for human CD45+ cells (for disseminated models).[7]

-

Treatment Initiation: Once tumors are established or a certain level of engraftment is reached, randomize mice into treatment groups.

-

Drug Administration: Administer this compound orally at the desired dose and schedule.[1]

-

Efficacy Assessment: Monitor tumor growth, survival, and body weight throughout the study.

-

Pharmacodynamic Analysis: At the end of the study, tissues can be harvested for pharmacodynamic analysis, such as Western blotting for p-MERTK.

Solution Preparation and Handling

In Vitro Stock Solution:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

In Vivo Formulation:

-

For oral administration, this compound can be formulated in a vehicle such as 0.5% methylcellulose (B11928114) in water or a solution containing DMSO, PEG300, Tween-80, and saline.[2]

-

It is recommended to prepare the in vivo formulation fresh for each day of dosing.[1]

Safety Precautions:

-

This compound is a research chemical. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, and eye protection).

-

Handle the compound in a well-ventilated area.

-

Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

This compound is a promising dual MERTK/FLT3 inhibitor with a well-defined mechanism of action and favorable preclinical characteristics. Its ability to potently and selectively inhibit key oncogenic signaling pathways, leading to apoptosis and reduced proliferation in cancer cells, supports its continued investigation as a potential therapeutic agent for hematological malignancies. The experimental protocols provided in this guide offer a foundation for researchers to further explore the therapeutic potential of UNC2025.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. texaschildrens.org [texaschildrens.org]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

UNC2025 Hydrochloride: A Deep Dive into its Function as a Dual MER/FLT3 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC2025 hydrochloride is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor targeting MER proto-oncogene, tyrosine kinase (MERTK) and FMS-like tyrosine kinase 3 (FLT3).[1][2][3] As a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, MERTK is implicated in the oncogenesis of numerous human cancers, including acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), and non-small cell lung cancer (NSCLC).[4][5] Its aberrant activation promotes cancer cell survival, tumorigenesis, and chemoresistance.[4][5] Similarly, activating mutations in FLT3 are prevalent in AML and are considered a key oncogenic driver.[4] This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical efficacy of this compound, presenting key data and experimental methodologies for the scientific community.

Core Function and Mechanism of Action

This compound functions as a dual inhibitor of MERTK and FLT3, exhibiting high potency with IC50 values in the sub-nanomolar range.[1][2][3] Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade.[2][3] UNC2025 demonstrates significant selectivity for MERTK and FLT3 over other kinases, including other members of the TAM family like Axl and Tyro3.[1][4]

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been quantified against a panel of kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constant (Ki) values, highlighting its potent and selective activity.

| Target Kinase | IC50 (nM) | Ki (nM) | Notes |

| MER (MERTK) | 0.74 [1][2][3] | 0.16 ± 0.06[4] | Primary Target |

| FLT3 | 0.8 [1][2][3] | 0.59 ± 0.32[4] | Primary Target |

| AXL | 122[2][3] | 13.3 ± 8.3[4] | >45-fold selectivity for MERTK over AXL[2][3] |

| Tyro3 | 37[5] | 4.67 ± 2.82[4] | - |

| TRKA | 1.67[2][6] | - | - |

| TRKC | 4.38[2][6] | - | - |

| QIK | 5.75[2][6] | - | - |

| SLK | 6.14[2][6] | - | - |

| NuaK1 | 7.97[2][6] | - | - |

| KIT (c-Kit) | 8.18[2][6] | - | - |

| Met (c-Met) | 364[2][6] | - | >700-fold less active against Met compared to Mer[4] |

Cellular and In Vivo Efficacy

In preclinical studies, UNC2025 has demonstrated significant anti-cancer activity in various models:

-

Inhibition of Downstream Signaling: UNC2025 treatment leads to a dose-dependent decrease in the phosphorylation of MERTK and its downstream signaling components, including AKT, ERK1/2, and STAT6.[2][3][7]

-

Induction of Apoptosis and Inhibition of Proliferation: The compound induces apoptotic cell death and decreases colony formation in cancer cell lines.[1][7]

-

In Vivo Tumor Growth Inhibition: Oral administration of UNC2025 has been shown to inhibit tumor growth in mouse xenograft models of acute leukemia and NSCLC.[1]

Experimental Protocols

In Vitro MERTK Phosphorylation Inhibition Assay

This protocol outlines the general steps to assess the inhibition of MERTK phosphorylation in a cellular context.

-

Cell Culture and Treatment: Culture MERTK-expressing cells (e.g., 697 B-ALL cells) to the desired confluency. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 1 hour).[2][3][6]

-

Phosphatase Inhibition: To stabilize the phosphorylated form of MERTK, add a phosphatase inhibitor such as pervanadate (B1264367) to the cell cultures for a short period (e.g., 3 minutes) before cell lysis.[4][6]

-

Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

-

Immunoprecipitation: Immunoprecipitate MERTK from the cell lysates using an anti-MERTK antibody.

-

Immunoblotting: Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with antibodies against phospho-MERTK and total MERTK to detect the levels of phosphorylated and total protein, respectively.[4][6]

-

Data Analysis: Quantify the band intensities to determine the relative levels of phospho-MERTK and total MERTK. Calculate the IC50 value for the inhibition of MERTK phosphorylation.[4]

Visualizations

Signaling Pathway of UNC2025 Action

Caption: UNC2025 inhibits MERTK/FLT3 signaling pathways.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining UNC2025 IC50.

Conclusion

This compound is a highly potent and selective dual inhibitor of MERTK and FLT3 receptor tyrosine kinases. Its ability to block key pro-survival and proliferative signaling pathways has been demonstrated in a variety of preclinical cancer models. The data presented in this guide underscore the therapeutic potential of UNC2025 and provide a foundation for further investigation and development in oncology.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. selleckchem.com [selleckchem.com]

- 7. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

UNC2025 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC2025 hydrochloride is a potent, orally bioavailable dual inhibitor of Mer and Fms-like tyrosine kinase 3 (Flt3).[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of acute leukemia.[1][3] All quantitative data are presented in structured tables for clarity, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are illustrated using diagrams to facilitate understanding.

Discovery and Lead Optimization

The development of this compound stemmed from a lead optimization program aimed at improving the drug metabolism and pharmacokinetic (DMPK) properties of a precursor compound, UNC1062.[2][4] While UNC1062 was a potent Mer tyrosine kinase inhibitor, its poor pharmacokinetic profile, including low oral bioavailability, limited its in vivo applications.[2][4]

The strategic modification of UNC1062 led to the identification of UNC2025, which exhibited significantly improved DMPK properties, including excellent oral bioavailability.[5][6] This enhancement was achieved through structural modifications that addressed the metabolic liabilities of the parent compound.[5] Surprisingly, kinome profiling revealed that UNC2025 is a potent dual inhibitor of both Mer and Flt3, another important therapeutic target in acute myeloid leukemia (AML).[2][4]

Synthesis of this compound

The synthesis of UNC2025 is a multi-step process. The hydrochloride salt is prepared in the final step to improve the compound's solubility.[5] A general outline of the synthetic workflow is presented below.

Experimental Protocol for Synthesis

The synthesis of UNC2025 involves the construction of a pyrrolo[2,3-d]pyrimidine scaffold, followed by sequential cross-coupling reactions to introduce the necessary substituents. The final step involves the formation of the hydrochloride salt.

Step 1: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core The synthesis begins with commercially available starting materials to construct the core heterocyclic ring system. This typically involves condensation and cyclization reactions.

Step 2: Suzuki-Miyaura Cross-Coupling A key step is the Suzuki-Miyaura coupling reaction to introduce an aryl group at a specific position of the pyrrolopyrimidine core. This reaction utilizes a palladium catalyst and a suitable boronic acid derivative.

Step 3: Buchwald-Hartwig Amination Following the Suzuki coupling, a Buchwald-Hartwig amination reaction is employed to introduce the amino-cyclohexyl moiety. This palladium-catalyzed cross-coupling reaction forms the crucial C-N bond.

Step 4: Final Modification and Purification The penultimate step may involve modifications to other functional groups on the molecule. The crude product is then purified using techniques such as column chromatography.

Step 5: Hydrochloride Salt Formation The purified free base of UNC2025 is dissolved in a suitable solvent and treated with hydrochloric acid (typically a solution in dioxane or another organic solvent) to precipitate UNC2025 as its hydrochloride salt. The salt is then collected by filtration and dried.[5]

Biological Activity and Mechanism of Action

UNC2025 is a potent, ATP-competitive inhibitor of both Mer and Flt3 kinases.[1] Its dual inhibitory activity makes it a promising candidate for the treatment of leukemias where these kinases are aberrantly activated.

In Vitro Potency and Selectivity

UNC2025 demonstrates sub-nanomolar inhibitory activity against Mer and Flt3 in enzymatic assays.[1] A kinome scan against a panel of 305 kinases revealed that UNC2025 has excellent selectivity for Mer and Flt3 over other kinases.[6][7]

| Target Kinase | IC50 (nM) | Ki (nM) |

| Mer | 0.74 | 0.16 |

| Flt3 | 0.8 | - |

| Axl | 122 | 13.3 |

| Tyro3 | 301 | - |

| TRKA | 1.67 | - |

| TRKC | 4.38 | - |

| KIT | 8.18 | - |

Cellular Activity

In cell-based assays, UNC2025 effectively inhibits the phosphorylation of Mer and Flt3, leading to the suppression of downstream signaling pathways.[1][6] Treatment with UNC2025 in leukemia cell lines results in the inhibition of pro-survival signaling and the induction of apoptosis.[6]

| Cell Line | Target | Cellular IC50 (nM) |

| 697 (B-ALL) | p-Mer | 2.7 |

| Molm-14 (AML) | p-Flt3 | 14 |

Signaling Pathway

UNC2025 exerts its anti-leukemic effects by inhibiting the phosphorylation of Mer and Flt3, which in turn blocks the activation of key downstream signaling molecules, including STAT6, AKT, and ERK1/2.[1][6] This disruption of critical survival pathways ultimately leads to apoptosis in cancer cells.

In Vivo Pharmacokinetics

UNC2025 exhibits excellent pharmacokinetic properties in mice, including 100% oral bioavailability, a longer half-life, and low clearance.[5][6] These favorable characteristics make it suitable for in vivo studies and potential clinical development.

| Parameter | Value |

| Oral Bioavailability (F%) | 100 |

| Half-life (T1/2, h) | 3.8 |

| Clearance (CL, mL/min/kg) | 9.2 |

| Cmax (µM) at 3 mg/kg p.o. | 1.6 |

| AUClast (h·µM) at 3 mg/kg p.o. | 9.2 |

Experimental Methodologies

In Vitro Kinase Inhibition Assay

The inhibitory activity of UNC2025 against various kinases is determined using a microcapillary electrophoresis assay. The assay measures the enzymatic activity of the target kinase in the presence of varying concentrations of the inhibitor. The IC50 value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.

Cellular Phosphorylation Assay

Leukemia cell lines (e.g., 697 for Mer, Molm-14 for Flt3) are treated with a range of UNC2025 concentrations for a specified period (e.g., 1 hour).[8] Following treatment, cell lysates are prepared, and the levels of phosphorylated and total target proteins (Mer or Flt3) are determined by immunoprecipitation followed by Western blotting.[8] Densitometry is used to quantify the protein bands, and the cellular IC50 for inhibition of phosphorylation is calculated.[8]

Conclusion

This compound is a potent and selective dual inhibitor of Mer and Flt3 kinases with excellent oral bioavailability and favorable pharmacokinetic properties. Its ability to inhibit key pro-survival signaling pathways in leukemia cells highlights its potential as a therapeutic agent for acute leukemia. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of UNC2025, serving as a valuable resource for the scientific community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor | RTI [rti.org]

- 8. pubs.acs.org [pubs.acs.org]

UNC2025 Hydrochloride: A Technical Guide to a Novel MER/FLT3 Dual Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC2025 hydrochloride is a potent, orally bioavailable, small-molecule dual inhibitor of MER and FMS-like tyrosine kinase 3 (FLT3).[1][2][3][4][5] Exhibiting nanomolar efficacy against both wild-type and mutated forms of these kinases, UNC2025 has emerged as a significant investigational agent, particularly in the context of acute myeloid leukemia (AML) and other hematological malignancies.[6][7][8] This technical guide provides a comprehensive overview of UNC2025, detailing its mechanism of action, quantitative inhibitory data, key experimental protocols, and relevant signaling pathways.

Introduction

Receptor tyrosine kinases (RTKs) are critical mediators of cellular signaling, and their aberrant activation is a common driver of oncogenesis. MERTK, a member of the TYRO3, AXL, MER (TAM) family, and FLT3 are both RTKs implicated in the proliferation, survival, and chemoresistance of cancer cells.[8] UNC2025 was developed as a highly selective, ATP-competitive inhibitor targeting both MERTK and FLT3.[2] Its dual-targeting capability makes it a promising therapeutic candidate, particularly in AML where FLT3 mutations are prevalent and MERTK is often overexpressed.[6][8]

Mechanism of Action

UNC2025 exerts its therapeutic effect by binding to the ATP-binding pocket of MERTK and FLT3, preventing their autophosphorylation and subsequent activation of downstream signaling cascades.[1][2] Inhibition of MERTK and FLT3 by UNC2025 leads to the downregulation of key pro-survival and proliferative pathways, including STAT6, AKT, and ERK1/2.[2][6] This ultimately results in the induction of apoptosis, reduction of cell proliferation, and decreased colony formation in cancer cells dependent on MERTK and/or FLT3 signaling.[6][7]

Quantitative Data

The inhibitory activity of UNC2025 has been characterized across various enzymatic and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition Profile of UNC2025

| Target | Assay Type | IC50 (nM) | Ki (nM) | Notes |

| MER | Enzymatic | 0.74 | 0.16 | |

| FLT3 | Enzymatic | 0.8 | 0.59 | |

| AXL | Enzymatic | 122 | 13.3 | >45-fold selectivity for MERTK over AXL.[2][6] |

| TYRO3 | Enzymatic | 17 | - | |

| TRKA | Enzymatic | 1.67 | - | |

| TRKC | Enzymatic | 4.38 | - | |

| KIT | Enzymatic | 8.18 | - | |

| Met | Enzymatic | 364 | - | |

| p-MERTK | Cell-based (697 B-ALL) | 2.7 | - | Inhibition of MERTK phosphorylation in a cellular context.[2][9] |

| p-FLT3 | Cell-based (Molm-14) | 14 | - | Inhibition of FLT3 phosphorylation in FLT3-ITD positive cells.[2][9] |

Table 2: Pharmacokinetic Properties of UNC2025 in Mice

| Parameter | Value | Route of Administration |

| Half-life (t1/2) | 3.8 hours | Intravenous/Oral |

| Clearance (CL) | 9.2 mL/min/kg | Intravenous |

| Oral Bioavailability (F) | 100% | Oral |

| Tmax | 0.50 hours | Oral (3 mg/kg) |

| Cmax | 1.6 µM | Oral (3 mg/kg) |

| AUClast | 9.2 h*µM | Oral (3 mg/kg) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of UNC2025.

In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of UNC2025 against MER and FLT3 kinases.

Materials:

-

Recombinant human MER and FLT3 kinase domains.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

ATP.

-

Suitable peptide substrate.

-

This compound.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

384-well plates.

-

Plate reader capable of luminescence detection.

Procedure:

-

Prepare a serial dilution of UNC2025 in DMSO, followed by a further dilution in kinase buffer.

-

In a 384-well plate, add the diluted UNC2025 or DMSO (vehicle control).

-

Add the recombinant kinase and peptide substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.

-

Determine IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular Phosphorylation Assay (Western Blot)

This protocol details the assessment of UNC2025's ability to inhibit MERTK and FLT3 phosphorylation in leukemia cell lines.

Materials:

-

MERTK-expressing cell lines (e.g., 697 B-ALL) and FLT3-ITD positive cell lines (e.g., Molm-14).

-

Complete culture medium.

-

This compound.

-

Pervanadate (B1264367) solution (phosphatase inhibitor).

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Primary antibodies: anti-p-MERTK, anti-MERTK, anti-p-FLT3, anti-FLT3, anti-p-STAT6, anti-STAT6, anti-p-AKT, anti-AKT, anti-p-ERK1/2, anti-ERK1/2, and a loading control (e.g., GAPDH or β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

SDS-PAGE and Western blotting equipment.

Procedure:

-

Culture leukemia cells to the desired density.

-

Treat cells with varying concentrations of UNC2025 or DMSO for 1 hour.[2]

-

To stabilize phosphorylated proteins, add freshly prepared pervanadate to the cell cultures for a short period (e.g., 3-10 minutes) before harvesting.[8][9]

-

Harvest the cells, wash with ice-cold PBS, and lyse with lysis buffer.

-

Determine protein concentration using a BCA assay.

-

For analysis of p-MERTK and p-FLT3, immunoprecipitation of the target protein may be performed prior to Western blotting.[8][9]

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities using densitometry software.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of UNC2025 on the viability of leukemia cells.

Materials:

-

Leukemia cell lines (e.g., 697, Kasumi-1, NOMO-1).

-

Complete culture medium.

-

This compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Seed leukemia cells in a 96-well plate at a predetermined density.

-

Treat the cells with a serial dilution of UNC2025 or DMSO.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Colony Formation Assay (Soft Agar)

This assay assesses the effect of UNC2025 on the anchorage-independent growth of leukemia cells.

Materials:

-

Leukemia cell lines.

-

Complete culture medium.

-

This compound.

-

Noble agar (B569324).

-

6-well plates.

-

MTT or crystal violet for staining.

Procedure:

-

Prepare a base layer of 0.5-0.7% agar in complete medium in each well of a 6-well plate and allow it to solidify.

-

Prepare a top layer by mixing a single-cell suspension of leukemia cells with 0.3-0.4% agar in complete medium containing various concentrations of UNC2025 or DMSO.

-

Overlay the top layer onto the base layer and allow it to solidify.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 10-21 days, refreshing the medium with UNC2025 or DMSO periodically.[10]

-

After the incubation period, stain the colonies with MTT or crystal violet.

-

Count the number of colonies using a microscope or imaging system.

-

Quantify the reduction in colony formation relative to the vehicle-treated control.

In Vivo Xenograft Model

This protocol describes a murine xenograft model to evaluate the in vivo efficacy of UNC2025.

Materials:

-

Immunodeficient mice (e.g., NSG or NOD/SCID).

-

Human leukemia cell lines (e.g., 697 B-ALL) or patient-derived AML cells.

-

This compound formulated for oral gavage (e.g., in saline).

-

Vehicle control.

-

Calipers for tumor measurement (if applicable).

-

Bioluminescence imaging system (if using luciferase-expressing cells).

Procedure:

-

Inoculate immunodeficient mice with leukemia cells, typically via tail vein injection for disseminated disease models.[11]

-

Allow the leukemia to establish for a specified period.

-

Randomize mice into treatment and control groups.

-

Administer UNC2025 (e.g., 50 or 75 mg/kg) or vehicle daily via oral gavage.[11]

-

Monitor disease progression through methods such as bioluminescence imaging or flow cytometry analysis of peripheral blood for human CD45+ cells.[10]

-

Monitor animal health and body weight regularly.

-

At the end of the study, or when humane endpoints are reached, euthanize the mice and collect tissues (bone marrow, spleen) for further analysis of leukemic burden.

-

Analyze survival data using Kaplan-Meier curves.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using DOT language, visualize key signaling pathways and experimental workflows related to UNC2025.

Caption: MER and FLT3 signaling pathways and the inhibitory action of UNC2025.

Caption: In vitro experimental workflow for evaluating UNC2025 efficacy.

References

- 1. benchchem.com [benchchem.com]

- 2. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 3. texaschildrens.org [texaschildrens.org]

- 4. cellbiolabs.com [cellbiolabs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. artscimedia.case.edu [artscimedia.case.edu]

- 7. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Soft agar colony formation assay to quantify mouse embryonic fibroblast transformation after Salmonella infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. researchgate.net [researchgate.net]

- 11. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

UNC2025 Hydrochloride: A Technical Guide for Acute Myeloid Leukemia Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

UNC2025 hydrochloride has emerged as a potent and orally bioavailable small molecule inhibitor with significant therapeutic potential in acute myeloid leukemia (AML). As a dual inhibitor of MERTK and FLT3, two receptor tyrosine kinases frequently implicated in AML pathogenesis, UNC2025 effectively disrupts key pro-survival signaling pathways, induces apoptosis, and curtails leukemic cell proliferation. This technical guide provides a comprehensive overview of UNC2025's mechanism of action, summarizes key quantitative data from preclinical studies, details essential experimental protocols for its evaluation, and visualizes the critical signaling pathways it modulates.

Mechanism of Action

This compound is an ATP-competitive inhibitor that demonstrates high potency against both MERTK and FLT3.[1] MERTK is ectopically expressed in over 80% of AML cases, while activating mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are present in approximately 30% of adult AML patients and are associated with a poor prognosis.[2][3] By simultaneously targeting these two kinases, UNC2025 offers a promising therapeutic strategy for a broad range of AML subtypes.[3][4]

The inhibition of MERTK and FLT3 by UNC2025 leads to the downstream suppression of critical pro-survival and proliferative signaling cascades. Notably, treatment with UNC2025 has been shown to decrease the phosphorylation of key signaling molecules including STAT6, AKT, and ERK1/2 in AML cell lines.[1][2] This disruption of downstream signaling ultimately culminates in the induction of apoptosis and a reduction in colony formation of leukemic cells.[2][5]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound in AML research.

Table 1: In Vitro Inhibitory Activity of UNC2025

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| MER (enzymatic) | Kinase Assay | 0.74 nM | [1][5] |

| FLT3 (enzymatic) | Kinase Assay | 0.8 nM | [1][5] |

| Axl (enzymatic) | Kinase Assay | 122 nM | [1][6] |

| Tyro3 (enzymatic) | Kinase Assay | 301 nM | [6] |

| Mer Phosphorylation (697 B-ALL cells) | Cellular Assay | 2.7 nM | [2][3][4][5] |

| Flt3 Phosphorylation (Molm-14 AML cells) | Cellular Assay | 14 nM | [1][3][4][6] |

| Molm-14 (AML, FLT3-ITD positive) | Colony Formation | Significant Inhibition | [3][4][5] |

| Kasumi-1 (AML) | Apoptosis/Proliferation | Dose-dependent effects | [2] |

| NOMO-1 (AML) | Apoptosis/Proliferation | Dose-dependent effects | [2] |

| Primary AML Patient Samples (M0 subtype) | UNC2025 Sensitivity | <70 nM | [2] |

Table 2: In Vivo Efficacy of UNC2025 in AML Xenograft Models

| Xenograft Model | Treatment Regimen | Key Findings | Reference |

| 697 B-ALL Xenograft | 3 mg/kg, p.o. | Effective target inhibition in bone marrow | [2][5] |

| NOMO-1 AML Xenograft | 75 mg/kg, daily, p.o. | Increased median survival from 15.5 to 37 days | [2] |

| Patient-Derived AML Xenograft | 75 mg/kg, daily, p.o. | Induced disease regression | [2] |

Experimental Protocols

This section outlines detailed methodologies for key experiments to evaluate the efficacy of this compound in AML research.

Cell Culture and Reagents

-

Cell Lines: MERTK-expressing AML cell lines such as Molm-14 (FLT3-ITD positive), Kasumi-1, and NOMO-1 can be utilized.[2] Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: For in vitro studies, this compound (Selleck Chemicals) can be dissolved in fresh DMSO to create a stock solution (e.g., 25-100 mg/mL).[5] For in vivo studies, a formulation can be prepared by dissolving the compound in a vehicle such as a mixture of PEG300, Tween80, and ddH2O.[5]

Western Blotting for Phospho-Protein Analysis

-

Cell Treatment: Seed AML cells (e.g., Kasumi-1) and allow them to adhere or grow to a suitable density. Treat the cells with varying concentrations of UNC2025 (e.g., 25-300 nM) or vehicle (DMSO) for 1 hour.[1]

-

Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Immunoblotting: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-MERTK, MERTK, p-STAT6, STAT6, p-AKT, AKT, p-ERK1/2, ERK1/2, and a loading control (e.g., Actin) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability and Apoptosis Assays

-

Cell Seeding: Seed AML cells in 96-well plates at an appropriate density.

-

Treatment: Treat the cells with a range of UNC2025 concentrations for 48 hours.[1]

-

Viability Assessment (MTT Assay): Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

-

Apoptosis Assessment (Annexin V/PI Staining): Harvest the treated cells, wash with PBS, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) and incubate in the dark for 15 minutes. Analyze the cells by flow cytometry.

Colony Formation Assay

-

Base Layer: Prepare a base layer of 0.5% agar (B569324) in culture medium in 6-well plates.

-

Cell Layer: Mix AML cells (e.g., Molm-14) with 0.35% agar in culture medium containing various concentrations of UNC2025 or vehicle.[3][4]

-

Incubation: Plate the cell-agar mixture on top of the base layer and incubate for 10-21 days, refreshing the medium with the respective treatments every 3-4 days.[7]

-

Staining and Counting: Stain the colonies with crystal violet or MTT and count the number of colonies using a microscope.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by UNC2025 and a typical experimental workflow.

Caption: UNC2025 inhibits MERTK/FLT3, suppressing downstream signaling and promoting apoptosis.

Caption: A typical workflow for preclinical evaluation of UNC2025 in AML research.

Resistance Mechanisms and Future Directions

While UNC2025 shows significant promise, the development of resistance is a potential challenge.[2] Possible mechanisms of resistance may involve the activation of compensatory signaling pathways.[2] Further research is needed to fully elucidate these mechanisms and to develop strategies to overcome them.

Future research should also focus on combination therapies. Preclinical studies have suggested that UNC2025 can enhance the efficacy of conventional chemotherapeutic agents like methotrexate (B535133).[2] Investigating synergistic combinations with other targeted agents or immunotherapies could further improve therapeutic outcomes for AML patients. The favorable pharmacokinetic properties of UNC2025, including its oral bioavailability, make it a strong candidate for clinical development, both as a monotherapy and as part of combination regimens.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. selleckchem.com [selleckchem.com]

- 6. UNC2025 | Mer/FLT3 inhibitor | Probechem Biochemicals [probechem.com]

- 7. researchgate.net [researchgate.net]

UNC2025 Hydrochloride: A Technical Guide to its Role in TAM Kinase Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of UNC2025 hydrochloride, a potent and orally bioavailable small molecule inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, with a particular focus on its role in modulating TAM kinase signaling. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the associated signaling pathways.

Introduction to UNC2025 and TAM Kinases

The TAM family of receptor tyrosine kinases, comprising Tyro3, Axl, and Mer (MERTK), are key regulators of cellular processes such as proliferation, survival, and efferocytosis (the clearance of apoptotic cells).[1] Their dysregulation is implicated in various pathologies, including cancer and autoimmune diseases. Gas6 (Growth arrest-specific 6) is a primary ligand for all three TAM receptors, mediating their activation.[2]

This compound has emerged as a critical tool for investigating TAM kinase biology and as a potential therapeutic agent. It functions as an ATP-competitive inhibitor, with high potency against MERTK and Fms-like tyrosine kinase 3 (FLT3).[3][4] Its selectivity for MERTK over other TAM family members, Axl and Tyro3, makes it a valuable instrument for dissecting the specific roles of MERTK in various signaling cascades.[5]

Quantitative Data: In Vitro and Cellular Potency

UNC2025 exhibits potent inhibitory activity against MERTK and FLT3 in both enzymatic and cell-based assays. Its selectivity for MERTK over Axl and Tyro3 is a key feature.

| Target Kinase | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| Mer | Enzymatic | 0.74 | 0.16 | [3][5] |

| Flt3 | Enzymatic | 0.8 | - | [3] |

| Axl | Enzymatic | 122 | 13.3 | [3][5] |

| Tyro3 | Enzymatic | - | - | - |

| Mer | Cell-based (p-Mer) | 2.7 | - | [5][6] |

| Flt3 | Cell-based (p-Flt3) | 14 | - | [6] |

| Axl | Cell-based (p-Axl) | 122 | - | [6] |

| Tyro3 | Cell-based (p-Tyro3) | 301 | - | [6] |

Table 1: Inhibitory Activity of UNC2025 against TAM Family and Other Kinases. IC50 values represent the concentration of UNC2025 required to inhibit 50% of the kinase activity. Ki values represent the inhibition constant.

Signaling Pathways Modulated by UNC2025

UNC2025 primarily exerts its effects by inhibiting the phosphorylation and activation of MERTK. This blockade disrupts downstream signaling cascades that are crucial for cell survival and proliferation.

Canonical TAM Kinase Signaling Pathway

Activation of TAM receptors by their ligand, Gas6, leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This creates docking sites for various downstream signaling molecules, initiating multiple signaling cascades.

References

- 1. Targeting MERTK tyrosine kinase: Virtual screening and molecular dynamics insights for anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The small molecule MERTK inhibitor UNC2025 decreases platelet activation and prevents thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. UNC2025 | Mer/FLT3 inhibitor | Probechem Biochemicals [probechem.com]

- 5. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

UNC2025 Hydrochloride: A Technical Guide for Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of UNC2025 hydrochloride, a potent and orally bioavailable dual inhibitor of MER and FLT3 receptor tyrosine kinases. It is intended for researchers and scientists in the field of oncology and drug development, offering a centralized resource for utilizing UNC2025 in cancer cell line studies. This document summarizes key quantitative data, details experimental protocols, and visualizes critical pathways and workflows to facilitate the design and execution of preclinical research.

Core Mechanism of Action

UNC2025 is an ATP-competitive inhibitor with high affinity for both MER and Fms-like tyrosine kinase 3 (FLT3).[1] The MER receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, is aberrantly expressed in various hematological and solid tumors, including acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), non-small cell lung cancer (NSCLC), melanoma, and glioblastoma.[2] Its activation promotes cancer cell survival, tumorigenesis, and chemoresistance.[2] Similarly, activating mutations in FLT3, particularly internal tandem duplications (ITD), are prevalent in AML and are considered key oncogenic drivers.[2] By dually targeting MER and FLT3, UNC2025 offers a therapeutic strategy for a range of cancers dependent on these signaling pathways.

Quantitative Data Summary

The following tables summarize the inhibitory activity of UNC2025 against various kinases and its effects on different cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of UNC2025

| Target Kinase | IC50 (nM) | Ki (nM) | Selectivity Notes |

| MER | 0.74[1][3], 0.46[1] | 0.16[4] | High potency |

| FLT3 | 0.8[1][3], 0.69[5] | - | High potency, similar to MER |

| Axl | 14[3], 29[5], 122[1][3] | 13.3[1][4] | >45-fold selectivity for MERTK relative to Axl[1][4] |

| Tyro3 | 17[3], 37[5], 301[3] | - | 40- to 100-fold selectivity for Mer over Tyro3[3] |

| TRKA | 1.67[1] | - | |

| TRKC | 4.38[1] | - | |

| QIK | 5.75[1] | - | |

| SLK | 6.14[1] | - | |

| NuaK1 | 7.97[1] | - | |

| KIT | 8.18[1] | - | |

| Met | 364[1] | - | ~700-fold less active against Met compared to Mer[3] |

Table 2: Cellular Activity of UNC2025 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (nM) | Observations |

| 697 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Mer Phosphorylation Inhibition | 2.7[2][3][6] | Potent inhibition of MER phosphorylation.[2][6] |

| Molm-14 | Acute Myeloid Leukemia (AML) | Flt3 Phosphorylation Inhibition | 14[2][3] | Effective inhibition in FLT3-ITD positive cells.[2][3] |

| A549 | Non-Small Cell Lung Cancer (NSCLC) | Colony Formation | - | Significant inhibition of colony formation at 300 nM.[2][6] |

| Molm-14 | Acute Myeloid Leukemia (AML) | Colony Formation | - | Significant inhibition of colony formation at 50 nM.[2][6] |

| H2228 | Non-Small Cell Lung Cancer (NSCLC) | Downstream Signaling | - | Inhibition of pAKT and pERK1/2.[6] |

| H1299 | Non-Small Cell Lung Cancer (NSCLC) | Downstream Signaling | - | Inhibition of pAKT and pERK1/2.[6] |

| Kasumi-1 | Acute Myeloid Leukemia (AML) | MERTK Phosphorylation | - | Dose-dependent decrease in MERTK phosphorylation.[4] |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by UNC2025 and a general workflow for its in vitro evaluation.

Caption: UNC2025 inhibits MER/FLT3 signaling pathways.

Caption: General workflow for in vitro UNC2025 studies.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are synthesized from published studies and should be adapted as needed for specific cell lines and experimental goals.

Cell Viability Assay

-

Objective: To determine the effect of UNC2025 on the proliferation and viability of cancer cell lines and to calculate the IC50 value.

-

Methodology:

-

Cell Seeding: Seed mononuclear cells in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of appropriate culture medium.

-

Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range is 14 nM to 10 µM.[1][7] Include a vehicle control (e.g., DMSO).

-

Treatment: Add 100 µL of the 2X UNC2025 dilutions to the appropriate wells, resulting in a final volume of 200 µL.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.[1][7]

-

Viability Assessment: Add a viability reagent (e.g., MTS, MTT, or CellTiter-Glo) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Analysis: Normalize the results to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Western Blotting for Phosphoprotein Analysis

-

Objective: To assess the inhibitory effect of UNC2025 on the phosphorylation of MER, FLT3, and their downstream signaling targets (e.g., STAT6, AKT, ERK1/2).

-

Methodology:

-

Cell Treatment: Seed cells (e.g., 697 B-ALL, Kasumi-1 AML) in 6-well plates. Once they reach the desired confluence, treat with various concentrations of UNC2025 (e.g., 25-300 nM) or vehicle for 1 hour.[1][4][7]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., MPER) supplemented with protease and phosphatase inhibitors.[5]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-MER, total MER, p-FLT3, total FLT3, p-AKT, total AKT, p-ERK1/2, total ERK, p-STAT6, total STAT6) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Colony Formation Assay (Soft Agar)

-

Objective: To evaluate the effect of UNC2025 on the anchorage-independent growth of cancer cells.

-

Methodology:

-

Base Layer: Prepare a base layer of 0.5-0.7% agar (B569324) in culture medium in 6-well plates and allow it to solidify.

-

Cell Layer: Resuspend cells (e.g., A549, Molm-14) in culture medium containing 0.35% agar.[2][5]

-

Plating: Plate the cell-agar mixture on top of the base layer.

-

Treatment: Overlay the agar with culture medium containing UNC2025 at the desired concentration (e.g., 50 nM for Molm-14, 300 nM for A549) or vehicle.[2][5]

-

Incubation and Maintenance: Incubate the plates for 2-4 weeks at 37°C in a humidified incubator. Refresh the medium and compound 2-3 times per week.[2][5]

-

Staining and Counting: Stain the colonies with crystal violet or a similar stain and count them using a microscope.

-

Analysis: Compare the number and size of colonies in the UNC2025-treated wells to the vehicle-treated controls.

-

Conclusion

This compound is a valuable tool for investigating cancers driven by MER and FLT3 signaling. Its high potency, oral bioavailability, and well-characterized mechanism of action make it a suitable candidate for preclinical studies. This guide provides a foundational framework for researchers to design and implement robust experiments to further elucidate the therapeutic potential of UNC2025 in various cancer contexts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UNC2025 | Mer/FLT3 inhibitor | Probechem Biochemicals [probechem.com]

- 4. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

UNC2025 Hydrochloride: A Novel Therapeutic Avenue in Drug-Resistant Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pre-clinical investigation of UNC2025 hydrochloride, a potent dual inhibitor of MERTK and FLT3 receptor tyrosine kinases, in the context of drug-resistant leukemia. This document details the mechanism of action, summarizes key quantitative data from pre-clinical studies, outlines relevant experimental protocols, and provides visual representations of the core signaling pathways and experimental workflows.

Introduction

Drug resistance remains a significant hurdle in the successful treatment of acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML). The overexpression and aberrant activation of receptor tyrosine kinases are critical drivers of oncogenesis, tumor cell survival, and chemoresistance.[1][2] MERTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is ectopically expressed in a significant percentage of ALL (30-50%) and AML (over 80%) cases, making it a compelling therapeutic target.[3][4][5] Similarly, activating mutations in FLT3 are prevalent in a substantial portion of AML patients and are associated with a poor prognosis.[1]

This compound has emerged as a promising therapeutic agent due to its potent, ATP-competitive dual inhibitory activity against both MERTK and FLT3.[6] Pre-clinical studies have demonstrated its ability to inhibit pro-survival signaling, induce apoptosis, and reduce proliferation in MERTK-expressing leukemia cell lines and patient samples.[3][4][5] This guide synthesizes the available data to provide a detailed resource for researchers exploring the therapeutic potential of UNC2025 in drug-resistant leukemia.

Mechanism of Action and Signaling Pathways

UNC2025 exerts its anti-leukemic effects by targeting the MERTK and FLT3 receptor tyrosine kinases. Upon inhibition, UNC2025 disrupts downstream pro-survival signaling pathways that are crucial for the proliferation and survival of leukemia cells. The primary signaling cascades affected include the STAT6, AKT, and ERK1/2 pathways.[3][6]

The diagram below illustrates the signaling pathway targeted by UNC2025.

Caption: UNC2025 inhibits MERTK and FLT3 signaling pathways.

Quantitative Data Summary

The efficacy of UNC2025 has been quantified in numerous in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of UNC2025

| Target | Cell Line | Assay | IC50 Value | Reference |

| MERTK | 697 B-ALL | Mer Phosphorylation | 2.7 nM | [1][2][7] |

| FLT3 | Molm-14 AML | Flt3 Phosphorylation | 14 nM | [1][2][6] |

| MERTK | - | Kinase Assay | 0.74 nM | [6] |

| FLT3 | - | Kinase Assay | 0.8 nM | [6] |

| Axl | - | Kinase Assay | 122 nM | [6] |

| Tyro3 | - | Cellular Phosphorylation | 301 nM | [2] |

Table 2: In Vivo Efficacy of UNC2025 in Leukemia Xenograft Models

| Leukemia Model | Dosing Regimen | Key Outcomes | Reference |

| 697 B-ALL Xenograft | 3 mg/kg, single oral dose | >90% decrease in Mer phosphorylation in bone marrow leukemia cells | [1] |

| 697 B-ALL Xenograft | 50 or 75 mg/kg, daily | Dose-dependent reduction in tumor burden and increased median survival | [6] |

| Patient-Derived AML Xenograft | 75 mg/kg, daily | Induced disease regression | [3][4][5][8] |

| Multiple Xenograft Models | Not specified | Consistent two-fold increase in median survival | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of UNC2025.

Cell Lines and Culture

-

Cell Lines:

-

697 B-ALL (MERTK-expressing)

-

Kasumi-1 AML (MERTK-expressing)

-

Molm-14 AML (FLT3-ITD positive)

-

-

Culture Conditions: Cells are cultured in RPMI medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 μg/mL).[9]

Western Blot Analysis for Protein Phosphorylation

This protocol is used to assess the inhibition of MERTK, FLT3, and downstream signaling proteins.

Caption: Experimental workflow for Western Blot analysis.

Protocol:

-

Culture leukemia cells to sub-confluency.

-

Treat cells with the desired concentrations of UNC2025 or vehicle (DMSO) for the specified duration (e.g., 1 hour).[3][4][6]

-

To stabilize phosphorylated proteins, add a phosphatase inhibitor like pervanadate to the culture for a short period (e.g., 3-10 minutes) before harvesting.[1][2][4]

-

Lyse the cells to extract total protein.

-

For MERTK and FLT3 phosphorylation analysis, immunoprecipitate the target protein from the cell lysates.[1][2]

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-MERTK, MERTK, p-AKT, AKT, p-ERK, ERK, p-STAT6, STAT6).[3][6]

-

Incubate with the appropriate secondary antibodies.

-

Detect the protein bands using a suitable detection method and quantify the relative protein levels using densitometry.[1][2]

In Vivo Xenograft Studies

These studies are crucial for evaluating the therapeutic efficacy of UNC2025 in a living organism.

Protocol:

-

Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID/gamma or NSGS mice).[1][4]

-

Tumor Cell Inoculation: Inoculate the mice with human leukemia cells (e.g., 697 B-ALL or primary patient-derived AML cells) via tail vein injection.[4]

-

Treatment: Once the leukemia is established, begin daily oral administration of UNC2025 at the desired doses (e.g., 50 mg/kg or 75 mg/kg) or a vehicle control.[4]

-

Monitoring: Monitor disease progression by measuring tumor burden (e.g., through bioluminescence imaging if using luciferase-expressing cells or flow cytometry for human CD45+ cells in peripheral blood, bone marrow, and spleen).[3][4]

-

Survival Analysis: Monitor the survival of the mice in each treatment group.

-

Pharmacodynamic Analysis: To assess target inhibition in vivo, collect bone marrow cells at a specific time point after a single oral dose of UNC2025 (e.g., 30 minutes post 3 mg/kg dose) and perform Western blot analysis for phosphorylated MERTK.[1]

Conclusion

This compound demonstrates significant pre-clinical activity against drug-resistant leukemia by dually inhibiting MERTK and FLT3 signaling pathways. The data presented in this guide highlight its potential to overcome resistance mechanisms and improve therapeutic outcomes. The detailed experimental protocols provide a foundation for further research into the clinical translation of UNC2025 and other MERTK/FLT3 inhibitors. Further investigation into the mechanisms of acquired resistance to UNC2025 will be crucial for the development of effective combination therapies.[3]

References

- 1. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. UNC2025, a MERTK Small-Molecule Inhibitor, Is Therapeutically Effective Alone and in Combination with Methotrexate in Leukemia Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Preclinical Profile of UNC2025 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the publicly available preclinical data for UNC2025 hydrochloride, a potent, orally bioavailable dual inhibitor of MER tyrosine kinase (MERTK) and FMS-like tyrosine kinase 3 (FLT3). The information is compiled and presented to support further research and development efforts in oncology and other relevant fields.

Executive Summary

UNC2025 is a small molecule tyrosine kinase inhibitor with sub-nanomolar potency against MERTK and FLT3.[1][2] Preclinical investigations have demonstrated its efficacy in various cancer models, particularly in acute leukemia.[3][4] The compound exhibits favorable pharmacokinetic properties, including high oral bioavailability and a half-life suitable for in vivo studies in murine models.[3][4] Mechanistically, UNC2025 inhibits the phosphorylation of MERTK and FLT3, leading to the downregulation of key pro-survival signaling pathways, induction of apoptosis, and inhibition of proliferation in cancer cells.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of UNC2025.

Table 1: In Vitro Kinase and Cellular Potency

| Target/Cell Line | Assay Type | IC50 / Ki Value | Reference |

| MER (Cell-free) | Kinase Assay | 0.74 nM | [1] |

| FLT3 (Cell-free) | Kinase Assay | 0.8 nM | [1] |

| Axl (Cell-free) | Kinase Assay | 14 nM | [1] |

| Tyro3 (Cell-free) | Kinase Assay | 17 nM | [1] |

| MERTK | Kinase Assay (Ki) | 0.16 nM | [4] |

| 697 (B-ALL) | Mer Phosphorylation | 2.7 nM | [1] |

| Molm-14 (AML) | Flt3 Phosphorylation | 14 nM | [4] |

| Primary Leukemia Samples | Cell Viability | Median IC50: 2.38 µM | [4] |

Table 2: In Vivo Pharmacokinetic Parameters in Mice

| Parameter | Value | Dosing | Reference |

| Clearance | 9.2 mL/min/kg | 3 mg/kg (IV) | [2][4] |

| Half-life (t½) | 3.8 hours | 3 mg/kg (IV) | [3][4] |

| Oral Bioavailability | 100% | 3 mg/kg | [3][4] |

| Cmax (Oral) | 1.6 µM | 3 mg/kg | [2] |

| Tmax (Oral) | 0.50 hours | 3 mg/kg | [2] |

| AUClast (Oral) | 9.2 h*µM | 3 mg/kg | [2] |

Table 3: In Vivo Efficacy in Leukemia Xenograft Models

| Model | Treatment | Outcome | Reference |

| 697 B-ALL Xenograft | 50 or 75 mg/kg UNC2025 (oral, daily) | Dose-dependent reduction in tumor burden | [2] |

| 697 B-ALL Xenograft | 50 or 75 mg/kg UNC2025 (oral, daily) | Increased median survival (34 and 70 days, respectively, vs. 26 days for vehicle) | [2] |

| NOMO-1 AML Xenograft | UNC2025 | Increased median survival (37 days vs. 15.5 days for vehicle) | [3] |

| Patient-Derived AML Xenograft | 75 mg/kg UNC2025 (oral, daily) | Disease regression | [3] |

| 697 B-ALL Xenograft | 75 mg/kg UNC2025 + 1 mg/kg Methotrexate (B535133) | Increased sensitivity to methotrexate | [3] |

Experimental Protocols

This section details the methodologies for key preclinical experiments performed with UNC2025.

In Vitro Assays

3.1.1 Cellular Kinase Inhibition Assays (Phosphorylation)

-

Objective: To determine the potency of UNC2025 in inhibiting MERTK and FLT3 phosphorylation in cancer cell lines.

-

Cell Lines: 697 (B-ALL) and Molm-14 (AML, Flt3-ITD positive) cells were commonly used.[4]

-

Protocol:

-

Cells were cultured to sub-confluency and then treated with varying concentrations of UNC2025 or vehicle (DMSO) for 1 hour.[2][4]

-

To stabilize phosphoproteins, cultures were treated with a phosphatase inhibitor (e.g., pervanadate) for a short duration (e.g., 3-10 minutes) before cell lysis.[4]

-

Cells were lysed, and protein concentrations were determined.

-

The target proteins (MERTK or FLT3) were immunoprecipitated from the cell lysates.

-

Phosphorylated and total protein levels were detected by Western blot analysis using specific antibodies.[4]

-

Densitometry was used to quantify the relative levels of phosphorylated protein, and IC50 values were calculated.[4]

-

3.1.2 Cell Viability and Proliferation Assays

-

Objective: To assess the effect of UNC2025 on the viability and growth of cancer cells.

-

Methodology: Assays such as MTT reduction were utilized.[3]

-

Protocol:

-

Cells were seeded in 96-well plates at a density of approximately 3x10⁵ cells/mL.[3]

-

Cells were treated with a range of UNC2025 concentrations or vehicle for specified durations (e.g., 6, 24, 48, or 72 hours).[2][3]

-

For MTT assays, the MTT reagent was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

A solubilization solution was added to dissolve the formazan crystals.

-

The absorbance was measured using a microplate reader at a wavelength of 570 nm.

-

Cell viability was expressed as a percentage relative to the vehicle-treated control, and IC50 values were determined.

-

3.1.3 Colony Formation Assay

-

Objective: To evaluate the long-term proliferative capacity and clonogenic survival of cancer cells following UNC2025 treatment.

-

Methodology: Soft agar (B569324) or methylcellulose-based assays were performed.[3][4]

-

Protocol:

-

For AML cell lines, cells were cultured in a layer of 0.35% soft agar overlaid with medium containing UNC2025 or vehicle.[4] For ALL cell lines, cells were pre-treated with UNC2025 for 48 hours, and then viable cells were cultured in methylcellulose.[3]

-

The medium and compounds were refreshed periodically (e.g., 3 times per week).[4]

-

Plates were incubated for 14 days to allow for colony formation.[3]

-

Colonies were stained (e.g., with crystal violet) and counted. A colony is typically defined as a cluster of 50 or more cells.

-

The percentage of colony formation relative to the vehicle control was calculated.

-

In Vivo Assays

3.2.1 Pharmacokinetic Studies

-

Objective: To determine the pharmacokinetic profile of UNC2025 in mice.

-

Animal Model: Male mice were used.[4]

-

Protocol:

-

UNC2025 was formulated for intravenous (e.g., 5% DMSO, 5% solutol in normal saline) and oral administration.[4]

-

A single dose of UNC2025 (e.g., 3 mg/kg) was administered via intravenous injection or oral gavage.[2][4]

-

Blood samples were collected at various time points post-administration.

-

Plasma concentrations of UNC2025 were quantified using LC-MS/MS.

-

Pharmacokinetic parameters such as clearance, half-life, Cmax, Tmax, and bioavailability were calculated using appropriate software.

-

3.2.2 Leukemia Xenograft Models

-

Objective: To evaluate the anti-tumor efficacy of UNC2025 in vivo.

-

Animal Models: Immunocompromised mice such as NOD/SCID/gamma (NSG) were used.[4]

-

Protocol:

-

Human leukemia cell lines (e.g., 697 B-ALL cells expressing luciferase) or patient-derived AML cells were inoculated into mice, typically via tail vein injection to establish orthotopic xenografts.[1]

-

Treatment with UNC2025 (e.g., 50 or 75 mg/kg) or vehicle was initiated either shortly after inoculation (to model minimal residual disease) or after disease establishment.[1]

-

UNC2025 was administered once daily via oral gavage.[4]

-

Tumor burden was monitored using methods like bioluminescence imaging for luciferase-expressing cells or flow cytometry for human CD45+ cells in peripheral blood, bone marrow, and spleen.[1]

-

Animal survival was monitored, and median survival times were calculated.

-

3.2.3 Pharmacodynamic Studies

-

Objective: To confirm target engagement and inhibition of downstream signaling in vivo.

-

Protocol:

-

Leukemic mice were treated with a single oral dose of UNC2025 (e.g., 3 mg/kg).[4]

-

At a specified time point post-dosing (e.g., 30 minutes), bone marrow was collected.[4]

-

Bone marrow cells were lysed, and MERTK was immunoprecipitated.

-

Phosphorylated and total MERTK levels were assessed by Western blot to confirm target inhibition.[4]

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by UNC2025 and a general workflow for its preclinical evaluation.

Caption: UNC2025 inhibits MERTK/FLT3 signaling pathways.

Caption: General workflow for preclinical evaluation of UNC2025.

References

- 1. researchgate.net [researchgate.net]

- 2. UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis, cell cycle, and colony formation assays [bio-protocol.org]

- 4. UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models - PMC [pmc.ncbi.nlm.nih.gov]

UNC2025 Hydrochloride: A Comprehensive Target Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target selectivity profile of UNC2025 hydrochloride, a potent and orally bioavailable dual inhibitor of MER and FMS-like tyrosine kinase 3 (FLT3). This document consolidates key quantitative data, details experimental methodologies for pivotal assays, and visualizes relevant biological pathways and workflows to support further research and development efforts.

Core Target Profile and Selectivity

UNC2025 is an ATP-competitive inhibitor with sub-nanomolar potency against both MER and FLT3 kinases. Its high selectivity against these primary targets, particularly when compared to other members of the TAM (TYRO3, AXL, MER) kinase family, makes it a valuable tool for investigating the roles of these kinases in various disease contexts, notably in acute leukemia.[1]

Table 1: In Vitro Inhibitory Potency of UNC2025

This table summarizes the in vitro half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values of UNC2025 against its primary targets and other closely related kinases.

| Target Kinase | IC50 (nM) | Ki (nM) | Assay Method | Reference |

| MER | 0.74 | 0.16 | Enzymatic Assay | [1] |

| FLT3 | 0.8 | 0.59 | Enzymatic Assay | [1] |

| AXL | 122 | 13.3 | Enzymatic Assay | |

| TYRO3 | 301 | - | Cellular Phosphorylation Assay | [2][3] |

| TRKA | 1.67 | - | Kinome Profiling | |

| TRKC | 4.38 | - | Kinome Profiling | |

| KIT | 8.18 | - | Kinome Profiling |

Table 2: Cellular Inhibitory Activity of UNC2025